3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one
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Overview
Description
3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexanone core substituted with a dioxane ring and additional methyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols or hydroxy ketones.
Alkylation: The dioxane ring is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Cyclohexanone Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring or the cyclohexanone moiety, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dioxane ring and cyclohexanone moiety could facilitate binding to specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-methanol: Similar dioxane ring structure but lacks the cyclohexanone moiety.
2,3-Dimethylcyclohexanone: Similar cyclohexanone core but lacks the dioxane ring.
5,5-Dimethyl-1,3-dioxan-2-one: Contains a dioxane ring with different substituents.
Uniqueness
3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one is unique due to the combination of a dioxane ring and a substituted cyclohexanone core
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
113998-34-8 |
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Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
3-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H28O3/c1-12-14(17)6-5-8-16(12,4)9-7-13-10-18-15(2,3)19-11-13/h12-13H,5-11H2,1-4H3 |
InChI Key |
YXBKCSUYCRQHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCC1(C)CCC2COC(OC2)(C)C |
Origin of Product |
United States |
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